
1-Thianthren-2-ylethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thianthren-2-ylethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the condensation of hydroxylamine with aldehydes or ketones. This compound is particularly interesting due to its unique structure, which includes a thianthrene moiety—a sulfur-containing heterocycle. The presence of sulfur atoms in the thianthrene ring imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-Thianthren-2-ylethanone oxime typically involves the reaction of 1-thianthren-2-ylethanone with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the oxime. The general reaction scheme is as follows:
1-Thianthren-2-ylethanone+NH2OH⋅HCl→1-Thianthren-2-ylethanone oxime+HCl
In industrial settings, the synthesis can be optimized using microwave irradiation, which significantly reduces reaction time and improves yield. The use of silica gel as a catalyst in dry media under microwave conditions has been reported to be highly efficient .
Chemical Reactions Analysis
1-Thianthren-2-ylethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Thianthren-2-ylethanone oxime has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1-Thianthren-2-ylethanone oxime involves its interaction with specific molecular targets. In the context of acetylcholinesterase reactivation, the oxime group binds to the enzyme’s active site, displacing the organophosphate inhibitor and restoring the enzyme’s activity. This process involves the formation of a covalent bond between the oxime and the enzyme, followed by hydrolysis to release the reactivated enzyme .
Comparison with Similar Compounds
1-Thianthren-2-ylethanone oxime can be compared to other oxime compounds such as pralidoxime, obidoxime, and methoxime. While these compounds share the common oxime functional group, their structures and applications differ:
Pralidoxime: Primarily used as an antidote for organophosphate poisoning.
Obidoxime: Similar to pralidoxime but with a broader spectrum of activity.
Methoxime: Known for its use in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its thianthrene moiety, which imparts distinct chemical properties and expands its range of applications.
Properties
Molecular Formula |
C14H11NOS2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(NE)-N-(1-thianthren-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C14H11NOS2/c1-9(15-16)10-6-7-13-14(8-10)18-12-5-3-2-4-11(12)17-13/h2-8,16H,1H3/b15-9+ |
InChI Key |
KCDSNOXSQOCEFY-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


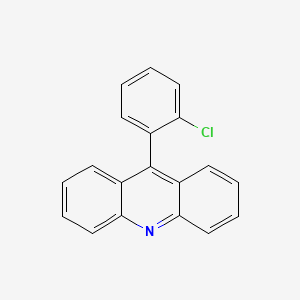
![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)

![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)
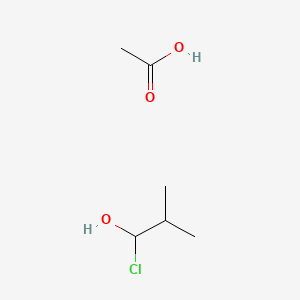
![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)
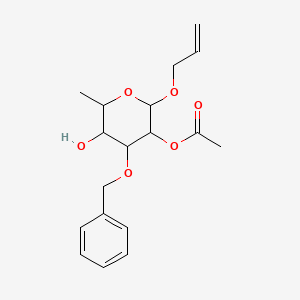
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)
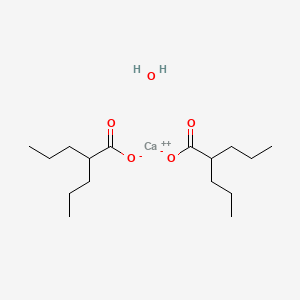
![[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12283523.png)
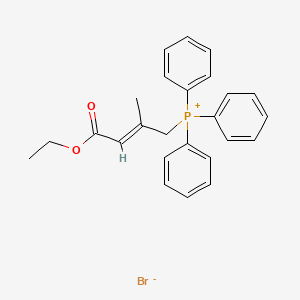

![Bis[2-aminophenyl]-amino](/img/structure/B12283546.png)
